molecular formula C18H20ClFN6 B12248509 6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine

6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine

Cat. No.: B12248509
M. Wt: 374.8 g/mol
InChI Key: LJJSYNPBLHLRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine is a complex organic compound that features a piperazine ring substituted with a 2-chloro-6-fluorophenyl group and a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as solid-phase synthesis and photocatalytic synthesis may be employed to scale up production .

Chemical Reactions Analysis

Types of Reactions

6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine involves its interaction with specific molecular targets:

Properties

Molecular Formula

C18H20ClFN6

Molecular Weight

374.8 g/mol

IUPAC Name

6-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-9-ethylpurine

InChI

InChI=1S/C18H20ClFN6/c1-2-25-12-23-16-17(25)21-11-22-18(16)26-8-6-24(7-9-26)10-13-14(19)4-3-5-15(13)20/h3-5,11-12H,2,6-10H2,1H3

InChI Key

LJJSYNPBLHLRKB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.